Bicyclo[5.2.2]undecan-8-one
Description
Structure
2D Structure
Properties
CAS No. |
61244-48-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
bicyclo[5.2.2]undecan-8-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-2-1-3-5-10(11)7-6-9/h9-10H,1-8H2 |
InChI Key |
DDJVCRRKBXHLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(CC1)C(=O)C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 5.2.2 Undecan 8 One and Analogs
Retrosynthetic Approaches to the Bicyclo[5.2.2]undecan-8-one Scaffold
Retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections that lead to more readily available starting materials. A primary approach involves disconnecting the bridged ring system through cycloaddition reactions, which are powerful tools for the single-step formation of complex polycyclic systems from acyclic precursors. escholarship.orgnsf.gov Other strategies might involve ring-closing metathesis or intramolecular alkylation reactions from suitable macrocyclic precursors. The choice of a particular retrosynthetic route is often guided by the desired substitution pattern on the bicyclic core and the availability of the starting materials.
Ring-Closing Metathesis (RCM) in the Construction of Bicyclo[5.2.2]undecane Ring Systems
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of various cyclic and polycyclic systems, including the bicyclo[5.2.2]undecane framework. colab.wsrsc.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, facilitates the formation of a new double bond with the concomitant release of a small volatile olefin, such as ethylene. researchgate.netresearchgate.net
The application of RCM to construct the bicyclo[5.2.2]undecane core involves the design of a suitable acyclic diene precursor that, upon cyclization, yields the desired bridged architecture. This strategy has been successfully employed in the synthesis of natural products containing this ring system. colab.ws For instance, a key step in the synthesis of certain complex alkaloids involves the RCM of a diene to form the nine-membered ring of the bicyclo[5.2.2]undecane system. colab.ws
However, the success of RCM in forming medium-sized rings can be challenging. For example, attempts to create a related bridged lactam with a [5.2.2] ring system via RCM proved unsuccessful in one reported case, highlighting the influence of substrate rigidity and potential catalyst inhibition. nih.gov
Intramolecular Cycloaddition Reactions for Bridged Bicyclic Ketones
Intramolecular cycloaddition reactions are particularly effective for the construction of bridged bicyclic systems like bicyclo[5.2.2]undecane, often allowing for the formation of multiple rings and stereocenters in a single step with high regio- and stereoselectivity. researchgate.netresearchgate.netmasterorganicchemistry.com
The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of polycyclic compounds. masterorganicchemistry.comskidmore.edu In a "Type 2" IMDA, the diene and dienophile are tethered at the C2 position of the diene, leading to the formation of a bridged bicyclic product. masterorganicchemistry.com This approach has been conceptualized for the synthesis of the bicyclo[5.2.2]undecane framework. However, reports of Type II IMDA reactions being successfully used to create bicyclo[5.2.2] ring systems are notably scarce. researchgate.netresearchgate.net
The intramolecular hetero-Diels-Alder (IMHDA) reaction, where one or more atoms in the diene or dienophile are heteroatoms, offers an alternative pathway. researchgate.netnih.gov For instance, IMHDA reactions of 1,8,10-heterotrienes with an aldehyde as the dienophile have been explored for the synthesis of fused six- and seven-membered rings. lboro.ac.uk
Higher-order cycloadditions, involving more than six π-electrons, provide another avenue for the synthesis of medium-sized and bridged ring systems. acs.org While specific examples leading directly to this compound are not prevalent, the principles of these reactions are relevant. For example, transition-metal-catalyzed [4+2+2] homo-Diels-Alder reactions have been used to create complex tetracyclic systems that can be subsequently opened to reveal bicyclic frameworks. acs.org Similarly, type II intramolecular [5+2] cycloadditions have proven effective in forming various bridged seven-membered ring systems, which are components of the bicyclo[5.2.2]undecane structure. nih.gov
| Cycloaddition Type | Reactants | Product Ring System | Reference |
| [4+2+2] homo-Diels-Alder | Norbornadiene and 1,3-butadienes | Tetracyclo[5.4.0.0.03,7]undec-9-enes | acs.org |
| [5+2] Cycloaddition | Oxidopyrylium ylide and alkene | Bicyclo[4.4.1]undecane, Bicyclo[4.3.1]decane | nih.gov |
Intramolecular 1,3-dipolar cycloadditions represent a promising strategy for constructing bridged bicyclic systems. escholarship.orgnsf.govnih.gov Recently, a rhodium-catalyzed type II intramolecular (3+2) dipolar cycloaddition has been developed for the synthesis of various bridged bicyclo[m.n.2] ring systems, including the bicyclo[5.2.2] framework. escholarship.orgnsf.govnih.gov This method involves the generation of a rhodium-iminocarbene from an N-sulfonyl-1,2,3-triazole, which then acts as a 1,3-dipole precursor for the cycloaddition with a tethered unactivated alkene. nih.gov
This approach has successfully yielded highly strained bicyclo[5.2.2] ring systems, which are difficult to form due to the medium-sized nine-membered ring. escholarship.orgnsf.gov The successful formation of these systems provides valuable insights for the synthetic design of complex natural products. escholarship.org A significant advantage of this type II (3+2) cycloaddition is that it proceeds under much milder conditions compared to the harsh thermal conditions often required for type II IMDA reactions. escholarship.org
Despite this progress, challenges remain. The activation free energy for type II cycloadditions is generally higher than for type I due to the strain inherent in forming the bridged ring system. researchgate.net Furthermore, there is potential for competitive side reactions, such as intramolecular cyclopropanation. researchgate.net
| Reaction | Catalyst | Precursor | Product | Yield | Reference |
| Type II Intramolecular (3+2) Dipolar Cycloaddition | Rhodium(II) acetate | N-sulfonyl-1,2,3-triazole with tethered alkene | Bicyclo[5.2.2] ring system | 22-25% | escholarship.orgnsf.gov |
Photochemical cycloadditions offer a distinct approach to the synthesis of bridged ring systems, often proceeding through mechanisms and intermediates not accessible under thermal conditions. chemrxiv.org These reactions can be used to construct strained ring systems and introduce a high degree of molecular complexity in a single step. For instance, photochemical methods have been employed to convert bicyclo[1.1.1]pentan-1-amines into bicyclo[3.1.1]heptan-1-amines, demonstrating the power of photochemistry to facilitate ring expansion and the formation of bridged structures. chemrxiv.org While specific applications of photochemical cycloadditions to directly synthesize the this compound skeleton are not extensively documented, the principles of these reactions suggest their potential utility in this area.
Rearrangement and Fragmentation Strategies for this compound Precursors
Rearrangement and fragmentation reactions represent powerful tools for the synthesis of complex cyclic systems from more readily accessible precursors. These transformations often proceed with high stereoselectivity and can lead to the formation of challenging medium-sized rings.
Anionic rearrangements, such as the oxy-Cope rearrangement, have proven valuable in the construction of bridged undecane (B72203) skeletons. The oxy-Cope rearrangement is a libretexts.orglibretexts.org-sigmatropic shift of a 1,5-dien-3-ol system, which, upon deprotonation of the hydroxyl group, proceeds at significantly lower temperatures than its neutral counterpart.
In the context of synthesizing bicyclo[6.3.0]undecane sesquiterpenoids, a related class of compounds, an anionic oxy-Cope rearrangement was a key feature in a synthetic route. nih.gov This strategy highlights the potential for such rearrangements to construct the core structures of complex natural products containing fused ring systems. The stereoselectivity of the rearrangement is often high, dictated by the geometry of the transition state, making it a powerful tool for asymmetric synthesis.
| Precursor Type | Rearrangement | Product Skeleton | Reference |
| 1,5-dien-3-ol | Anionic Oxy-Cope | Bicyclo[6.3.0]undecane | nih.gov |
This table showcases an example of an anionic rearrangement used in the synthesis of a related bicyclic system.
Palladium catalysis has emerged as a versatile tool in organic synthesis, enabling a wide array of transformations, including rearrangements for the construction of bridged ketones. These reactions often proceed through intermediates that allow for the formation of complex bicyclic systems with high efficiency and selectivity.
For instance, palladium-catalyzed intramolecular α-allylic alkylation of ketones with alkynes has been developed to construct [3.2.1] bicyclic skeletons diastereoselectively. acs.org The stereochemical outcome of this reaction can be controlled by the choice of ligand and acid additive. acs.org While not directly forming a bicyclo[5.2.2]undecane system, this methodology demonstrates the power of palladium catalysis in creating bridged ring systems. Another example involves the palladium-catalyzed intramolecular cross-coupling of cyclopropanols with alkenyl or aryl halides to form seven-membered carbocycles, including bridged bicyclic compounds. chemrxiv.org
More specifically, palladium-catalyzed asymmetric tandem carbonylation-Heck reactions of cyclopentenes have been utilized to access chiral bicyclo[3.2.1]octenes. bohrium.com This desymmetrization process yields products with both a chiral quaternary and a tertiary carbon center in good yields and enantioselectivities. bohrium.com Such strategies could potentially be adapted for the synthesis of the bicyclo[5.2.2]undecane framework.
| Catalyst/Reagents | Reaction Type | Product Skeleton | Key Feature | Reference |
| Palladium / Ligand / Acid | Intramolecular α-allylic alkylation | Bicyclo[3.2.1]octane | Stereodivergent | acs.org |
| Palladium | Intramolecular cross-coupling | Bridged bicyclic systems | Ring expansion | chemrxiv.org |
| Palladium | Asymmetric tandem carbonylation-Heck | Bicyclo[3.2.1]octene | Desymmetrization | bohrium.com |
This table summarizes various palladium-catalyzed rearrangements for the synthesis of bridged ketones.
Ring fragmentation reactions provide a powerful method for the synthesis of medium-sized rings from bicyclic precursors. These reactions are driven by the release of ring strain and the formation of stable products. A notable example is the Grob fragmentation, a heterolytic process where a molecule breaks into three fragments. researchgate.net This reaction is particularly useful for constructing medium or large rings from bicyclic systems. libretexts.orgedurev.in The stereochemistry of the starting material is crucial, as the reacting groups must be in an anti-periplanar arrangement for the fragmentation to occur efficiently. edurev.innih.gov
In the synthesis of the bicyclo[5.3.1]undecane system, a key step involved the cleavage of a carbon-carbon bond in a tricyclo[5.2.1.0(2,6)]decane precursor. rsc.org While not a direct fragmentation to a bicyclo[5.2.2]undecane, this approach demonstrates the utility of ring cleavage in accessing related bridged systems. Samarium(II) iodide-mediated fragmentation of cyclopropane (B1198618) precursors has also been employed in the enantioselective synthesis of bicyclo[4.4.1]undecane-2,7-dione. thieme-connect.comresearchgate.net This method involves the reductive cleavage of a cyclopropane ring within a tricyclic system to yield the desired bicyclic dione (B5365651) with high stereochemical fidelity. thieme-connect.comresearchgate.net
| Precursor System | Fragmentation Method | Resulting Ring System | Key Aspect | Reference(s) |
| Bicyclic systems | Grob Fragmentation | Medium/Large rings | Stereospecific | libretexts.orgresearchgate.netedurev.innih.gov |
| Tricyclo[5.2.1.0(2,6)]decane | C-C bond cleavage | Bicyclo[5.3.1]undecane | Ring expansion | rsc.org |
| Tricyclo[4.4.1.0(1,6)]undecane | SmI2-mediated fragmentation | Bicyclo[4.4.1]undecane | Reductive cleavage | thieme-connect.comresearchgate.net |
This table illustrates different ring fragmentation strategies for the formation of bicyclic undecane and related systems.
Direct Carbon-Carbon Bond Forming Reactions for this compound
Direct carbon-carbon bond formation represents the most straightforward approach to constructing the bicyclo[5.2.2]undecane skeleton. These methods often involve condensation reactions or radical cyclizations to build the bridged ring system in a convergent manner.
Condensation reactions are fundamental to the formation of cyclic systems. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for forming five- or six-membered cyclic β-keto esters. organic-chemistry.orgwikipedia.orgnumberanalytics.comorgoreview.comorganicchemistrytutor.com This reaction proceeds via the formation of an enolate which then attacks the other ester group. wikipedia.orgnumberanalytics.comorganicchemistrytutor.com While primarily used for single rings, the principles of intramolecular condensation can be applied to the synthesis of more complex bridged systems.
In the context of bridged lactams, which are nitrogen analogs of bridged ketones, transannular condensation reactions have been employed. nih.gov For example, a complex bridged lactam was prepared from a vincristine (B1662923) metabolite to aid in its structural assignment. nih.gov The synthesis of bridged lactams is of significant interest as the constrained amide bond exhibits properties more akin to a ketone. wiley-vch.de The intramolecular Schmidt reaction of 2-alkylazido ketones can also lead to the formation of bridged lactams, although it often competes with the formation of fused lactams. nih.govunc.edu
| Reaction Type | Starting Material | Product Type | Key Feature | Reference(s) |
| Dieckmann Condensation | Diester | Cyclic β-keto ester | Intramolecular Claisen condensation | organic-chemistry.orgwikipedia.orgnumberanalytics.comorgoreview.comorganicchemistrytutor.com |
| Transannular Condensation | Macrocyclic amine | Bridged lactam | Formation of bridged system | nih.gov |
| Intramolecular Schmidt Reaction | 2-Alkylazido ketone | Bridged lactam | Regiochemical control is key | nih.govunc.edu |
This table highlights condensation reactions used in the synthesis of cyclic ketones and their lactam analogs.
Radical additions and cascade cyclizations have emerged as powerful strategies for the rapid assembly of complex polycyclic scaffolds. illinois.edunih.gov These reactions often proceed with high functional group tolerance and can be used to construct highly congested molecular architectures. nih.gov
Radical cascade reactions have been instrumental in the total synthesis of numerous polycyclic terpenoid natural products. nih.gov For instance, an iron(III)-catalyzed radical polycyclization event was a key step in the synthesis of a complex tricycle. nih.gov Similarly, iridium-catalyzed photoinduced radical cascade cyclizations have been developed for the rapid construction of polycyclic N-heterocycles. frontiersin.org These methods often involve the generation of a radical species that undergoes a series of intramolecular additions to tethered alkenes or alkynes, leading to the formation of multiple rings in a single step.
The synthesis of the bicyclo[5.3.1]undecane ring system has been achieved via a manganese(III)-mediated radical cyclization. mdpi.com This approach highlights the potential of radical cyclizations in constructing bridged undecane skeletons. Furthermore, radical cyclization of allenamides has been used to synthesize benzo-fused bridged lactams with a [4.2.1] ring system. nih.gov
| Reaction Type | Key Reagent/Catalyst | Resulting Scaffold | Application | Reference(s) |
| Radical Cascade Cyclization | Iron(III) | Tricyclic terpene core | Natural product synthesis | nih.gov |
| Photoinduced Radical Cascade | Iridium | Polycyclic N-heterocycles | Rapid assembly of complex molecules | frontiersin.org |
| Radical Cyclization | Manganese(III) | Bicyclo[5.3.1]undecane | Synthesis of bridged systems | mdpi.com |
| Radical Cyclization | - | Benzo-fused bridged lactam | Synthesis of nitrogen-containing bridged systems | nih.gov |
This table summarizes various radical addition and cascade cyclization reactions for the synthesis of polycyclic scaffolds.
Organometallic-Mediated Cyclizations (e.g., Heck Reactions) for Bridged Systems
Organometallic-mediated cyclizations represent a powerful strategy for the construction of complex cyclic and bicyclic frameworks, including the bicyclo[5.2.2]undecane system. Among these, the intramolecular Heck reaction has emerged as a particularly effective method for forging the bridged ring system. nih.gov This palladium-catalyzed reaction involves the intramolecular coupling of a vinyl or aryl halide with an alkene, and its success is often dependent on the specific reaction conditions. nih.govbeilstein-journals.org
The synthesis of bridged azabicycles, which are structurally related to this compound, has been successfully achieved using intramolecular Heck reactions. For instance, the 7-azabicyclo[4.3.1]decane ring system, a common motif in various alkaloids, can be accessed from tropone (B1200060) in a multi-step sequence that culminates in an intramolecular Heck reaction. beilstein-journals.org The choice of halide (bromide vs. iodide) and the substitution pattern on the alkene can influence the reaction yield. beilstein-journals.org
In the context of constructing bridged seven-membered rings, which is a key feature of the bicyclo[5.2.2]undecane skeleton, the intramolecular Heck reaction of a 9-membered ring precursor has been demonstrated. nih.gov This approach highlights the versatility of the Heck reaction in forming challenging medium-sized rings. The reaction conditions, such as the choice of phosphine (B1218219) ligand and base, can have a significant impact on the outcome of the cyclization. For example, neutral conditions employing triphenylphosphine (B44618) (PPh₃) and triethylamine (B128534) (Et₃N) in dimethylformamide (DMF) have been found to be effective. nih.gov
Furthermore, studies on the intramolecular Heck reaction for the synthesis of other bicyclic systems have provided insights that can be applied to the synthesis of this compound analogs. For example, the cyclization of cyclic allyl alcohols has shown that the reaction pathway can be highly regioselective, with the protecting group on the alcohol influencing whether the reaction proceeds via an exo or endo mode of cyclization. researchgate.net
The following table summarizes key aspects of organometallic-mediated cyclizations used to form bridged bicyclic systems relevant to the bicyclo[5.2.2]undecane framework.
| Precursor Type | Target Ring System | Catalyst System | Key Findings | Reference(s) |
| 9-membered ring with vinyl halide and alkene | Bridged bicyclic system | Pd(OAc)₂, PPh₃, Et₃N in DMF | Neutral conditions were crucial for the success of the pivotal intramolecular Heck cyclization. | nih.gov |
| Amine with unsaturated side chain derived from tropone | 7-azabicyclo[4.3.1]decane | Pd(OAc)₂, PPh₃, Ag₂CO₃ | The nature of the halide and alkene substituent significantly affected the reaction yield. | beilstein-journals.org |
| Cyclic allyl alcohols with vinyl halide | Bicyclic core of corialstonidine | Palladium-based | The presence or absence of a protecting group on the alcohol determined the regioselectivity (exo vs. endo cyclization). | researchgate.net |
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds, which are often required for applications in medicinal chemistry and natural product synthesis. A common and effective strategy for achieving stereocontrol is the use of chiral auxiliaries. mdpi.commdpi.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. mdpi.com
Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including oxazolidinones (Evans auxiliaries), camphorsultams, and pseudoephedrine derivatives. mdpi.commdpi.com These auxiliaries can be employed in a variety of reactions, such as alkylations, aldol (B89426) reactions, and Michael additions, to induce high levels of diastereoselectivity. conicet.gov.ar
For instance, in the context of constructing bicyclic systems, chiral auxiliaries have been used to control the stereochemistry of key bond-forming steps. The stereoselective synthesis of homotropane alkaloids, which are structurally related to the bicyclo[5.2.2]undecane framework, has been accomplished using p-menthane-3-carboxaldehyde as a chiral auxiliary. Similarly, the asymmetric synthesis of bicyclo[3.2.0]heptanes has been achieved through a [2+2] photocycloaddition reaction using chiral oxazolidinone auxiliaries attached to the substrate.
The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high stereoselectivity. For example, in asymmetric Michael addition reactions controlled by an Evans chiral auxiliary, the steric hindrance of the Grignard reagent was found to be a key factor influencing the diastereoselectivity. conicet.gov.ar In Diels-Alder reactions, the use of a chiral auxiliary derived from levoglucosenone (B1675106) has been shown to provide good diastereomeric excess, with the stereoselectivity being dependent on the use of a Lewis acid.
The following table provides examples of how chiral auxiliaries are used to achieve stereoselective synthesis of cyclic and bicyclic systems, with principles that are applicable to the synthesis of chiral this compound derivatives.
| Reaction Type | Chiral Auxiliary | Substrate Type | Key Findings | Reference(s) |
| Michael Addition | Evans Oxazolidinone | α,β-Unsaturated N-acyloxazolidinone | High diastereoselectivity (up to 98% de) was achieved; steric hindrance of the Grignard reagent was a major factor. | conicet.gov.ar |
| [2+2] Photocycloaddition | Chiral Oxazolidinone | Aryl bis-enone | Enantioenriched, highly substituted bicyclo[3.2.0]heptanes were synthesized via a syn-closure pathway. | |
| Diels-Alder Reaction | Levoglucosenone derivative | Acrylate dienophile | Satisfactory diastereomeric excess was obtained; stereoselectivity was reversed with the use of certain Lewis acids. | |
| Intramolecular Mannich Reaction | p-Menthane-3-carboxaldehyde | Not specified | Utilized in the stereoselective synthesis of homotropane alkaloids. |
Reactivity Profiles and Mechanistic Elucidation of Bicyclo 5.2.2 Undecan 8 One
Influence of Bridged Structure and Ring Strain on Carbonyl Reactivity
The reactivity of the carbonyl group in Bicyclo[5.2.2]undecan-8-one is intrinsically linked to the molecule's three-dimensional structure. Bridged bicyclic systems, by their nature, possess a degree of ring strain, which is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org This strain can significantly influence the geometry and, consequently, the reactivity of functional groups within the molecule.
In bicyclic ketones, the strain can lead to a distortion of the carbonyl group from the ideal sp² hybridization. This distortion, particularly in the valence angle of the carbonyl carbon, can make it more susceptible to nucleophilic attack compared to a less strained acyclic ketone. rsc.org However, the Bicyclo[5.2.2]undecane framework is relatively large and flexible compared to smaller systems like bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane. libretexts.org The larger rings (containing seven, five, and four carbon atoms in the bridges) can accommodate more stable conformations, which helps to minimize angle and torsional strain. libretexts.org
Below is a data table comparing the ring strain energies of several cycloalkanes, illustrating the general trend of decreasing strain with increasing ring size.
| Cycloalkane | Ring Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
| Cycloheptane | 6.3 |
This table illustrates the general principle that larger rings, like those constituting the bicyclo[5.2.2]undecane system, tend to have lower ring strain.
Nucleophilic Attack at the Carbonyl Center of Bridged Bicyclic Ketones
Nucleophilic attack is a fundamental reaction of the carbonyl group. In bridged bicyclic ketones like this compound, the trajectory of the incoming nucleophile is dictated by the steric environment created by the bridged structure. The electrophilic carbonyl carbon is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate. libretexts.org
The facial selectivity of the attack (i.e., whether the nucleophile attacks from the exo or endo face) is a key aspect of the stereochemistry of these reactions. Typically, the less hindered exo face is favored for attack, as the endo face is shielded by the other rings in the bicyclic system. This steric hindrance is a dominant factor in controlling the stereochemical outcome of additions to the carbonyl group.
A notable example of a nucleophilic addition reaction in related systems is the Baeyer-Villiger oxidation. This reaction involves the nucleophilic attack of a peroxy acid on the carbonyl carbon, followed by the migration of an adjacent carbon to the oxygen atom, resulting in the formation of an ester (lactone). The regioselectivity of this reaction in unsymmetrical bridged ketones is governed by a combination of the migratory aptitude of the adjacent carbon atoms and stereoelectronic effects. rsc.orgresearchgate.net In the case of this compound, the two carbons adjacent to the carbonyl are both secondary, but they are part of different ring bridges, which influences their migratory aptitude and the resulting product distribution.
Electrophilic and Radical Reactions at Bridgehead and Bridge Positions
The bridgehead positions (carbons 1 and 7) and the bridge carbons of the Bicyclo[5.2.2]undecane system exhibit distinct reactivity profiles in electrophilic and radical reactions. Bridgehead carbons in bicyclic systems are generally unreactive towards reactions that involve the formation of planar intermediates, such as sp²-hybridized carbocations or radicals. This is explained by Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the geometric strain. mpbou.edu.in
For the Bicyclo[5.2.2]undecane system, the rings are sufficiently large to tolerate some degree of bridgehead unsaturation, making it less constrained than smaller systems like bicyclo[2.2.1]heptane. However, the formation of a bridgehead carbocation or radical is still energetically unfavorable. mpbou.edu.in Consequently, electrophilic attack or hydrogen abstraction by radicals is much more likely to occur at the methylene (B1212753) (-CH₂-) groups on the bridges rather than at the methine (-CH-) bridgehead positions. core.ac.ukrsc.org Free radical reactions, while less sensitive to steric hindrance than ionic reactions, still show a preference for reaction sites that can achieve a more stable, near-planar geometry in the transition state. rsc.org
Investigation of Skeletal Rearrangements in Bicyclo[5.2.2]undecane Systems
The Bicyclo[5.2.2]undecane skeleton is notable for its relative stability and low propensity to undergo skeletal rearrangements, such as the Wagner-Meerwein rearrangement. These rearrangements are common in more strained bicyclic systems, where a carbocation intermediate can rearrange to a more stable structure by the migration of a carbon-carbon bond. smolecule.com
The susceptibility of a bicyclic system to rearrangement is often related to its ring strain. Systems with higher strain energy are more likely to rearrange to relieve that strain. Research has shown that bicyclic systems with larger rings, such as Bicyclo[5.2.2]undecane, exhibit reduced tendencies for such rearrangements compared to smaller, more rigid systems. smolecule.com This stability is a key feature of its chemical character. For instance, while rearrangements of tricyclo[5.2.2.0²,⁶]undecane systems have been investigated, the core bicyclic framework tends to remain intact under many conditions. cdnsciencepub.com
The following table summarizes the rearrangement propensity for several bicyclic systems, highlighting the low tendency for the Bicyclo[5.2.2]undecane framework.
| Ring System | Summation Value (S) | Rearrangement Propensity | Typical Temperature Range |
| Bicyclo[2.2.1]heptene | 7 | High | < 0°C |
| Bicyclo[3.2.1]octene | 8 | Moderate-High | 0-50°C |
| Bicyclo[4.2.2]decene | 10 | Moderate | 50-100°C |
| Bicyclo[5.2.2]undecene | 11 | Low | > 100°C |
| The summation value (S) is the sum of the number of atoms in the bridges of a bicyclic system, which correlates with ring strain and the stability of a bridgehead double bond according to Bredt's rule. smolecule.com |
Stereochemical Control and Regioselectivity in Reactions of this compound
The rigid, three-dimensional structure of this compound provides a powerful platform for stereochemical and regiochemical control in its reactions. The conformational rigidity of the bridged system restricts the possible trajectories of attack for incoming reagents and limits the conformational freedom of reactive intermediates.
This inherent structural bias leads to high levels of selectivity in many reactions. For example, in reductions of the carbonyl group, the hydride reagent will preferentially attack from the less sterically hindered exo face, leading predominantly to the corresponding endo-alcohol. Similarly, in reactions like the intramolecular Schmidt reaction on related bicyclic ketones, the regiochemical outcome can be precisely controlled by the geometry of the molecule, leading to the selective formation of specific bridged bicyclic lactams. unc.edu
The regioselectivity is also evident in reactions involving functionalization of the carbon skeleton. Electrophilic additions to any double bonds that might be present in derivatives of this compound would be expected to proceed with high facial selectivity. The stereoelectronic environment of the molecule, including the orientation of orbitals and the influence of nearby functional groups, plays a crucial role in directing the outcome of these reactions. researchgate.net
Gas-Phase Reactivity and Ion Chemistry of Related Bridged Ketones
Gas-phase studies of bridged bicyclic ketones and their corresponding ions provide fundamental insights into their intrinsic reactivity, free from solvent effects. Techniques such as mass spectrometry can be used to generate and study ions derived from these molecules, revealing details about their fragmentation patterns, stability, and rearrangement pathways.
The ion chemistry of bicyclic systems often involves the formation of carbocation intermediates. beilstein-journals.org The stability of these gas-phase cations is highly dependent on the structure of the bicyclic framework. Computational studies on related bicyclic carbocations, such as those derived from terpenes, have shown how factors like ring size and the ability to delocalize charge influence their relative energies and subsequent reactions. beilstein-journals.org For an ion derived from this compound, the relatively low ring strain would suggest that the corresponding molecular ion and its fragment ions are reasonably stable compared to those from more strained systems. Gas-phase S N2 reactions have also been examined using computational methods, providing insights into electronic rearrangements during these transformations. researchgate.net
Intermediates in Bicyclic System Transformations (e.g., Carbocations, Carbanions, Radicals)
The transformations of this compound and related systems proceed through various reactive intermediates, including carbocations, carbanions, and radicals. The stability and fate of these intermediates are profoundly influenced by the bicyclic structure.
Carbocations: As discussed, bridgehead carbocations are generally disfavored due to the geometric constraints imposed by Bredt's rule. mpbou.edu.in Carbocations formed on the bridge carbons are more feasible and are key intermediates in reactions like skeletal rearrangements and certain substitution or elimination reactions. The stability of these carbocations can be influenced by through-space interactions with other parts of the molecule. beilstein-journals.orgacs.org
Carbanions: Carbanions can be generated at positions alpha to the carbonyl group in this compound under basic conditions, forming enolates. These nucleophilic intermediates are crucial for reactions such as alkylations and aldol (B89426) condensations. The stereoselectivity of these reactions is controlled by the preferential formation of the enolate on the less hindered side of the molecule. Carbanions can also be involved in addition reactions to form other bicyclic systems. rsc.org
Radicals: Radical intermediates can be formed by hydrogen abstraction from the C-H bonds of the bicyclic framework. Bridgehead C-H bonds are generally less reactive towards radical abstraction because the resulting radical cannot achieve a planar geometry. rsc.org Radicals on the bridge carbons are more readily formed and can participate in various radical-mediated transformations. cuni.cz The rigid structure of the bicyclic system can influence the stereochemical outcome of subsequent radical reactions.
Advanced Structural Characterization of Bicyclo 5.2.2 Undecan 8 One and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For bicyclo[5.2.2]undecan-8-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its topology and relative stereochemistry.
The ¹H NMR spectrum of this compound is characterized by a series of complex, overlapping multiplets in the aliphatic region (typically 1.0-3.0 ppm). The protons alpha to the carbonyl group (at C-7 and C-9) are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the ketone. The bridgehead protons also exhibit unique chemical shifts. A detailed analysis of the coupling constants (J-values) is crucial for defining the dihedral angles between adjacent protons, which helps in assigning the conformation of the seven- and five-membered rings.
The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon (C-8) is readily identified by its characteristic downfield chemical shift, typically in the range of 200-220 ppm for saturated ketones. youtube.com The carbons adjacent to the carbonyl (C-7 and C-9) would appear around 40-50 ppm, while the remaining sp³-hybridized carbons would resonate further upfield. In substituted derivatives, the chemical shifts are influenced by the electronic and steric effects of the substituents. For instance, in certain bridged lactam derivatives of the related 1-azabicyclo[5.2.2]undecane system, the amide carbonyl carbon resonates as far downfield as 183.8 ppm, indicating significant ring strain and non-planarity. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| C1, C6 (Bridgehead) | ~2.5 - 3.0 | ~40 - 50 |
| C2, C5 | ~1.5 - 2.0 | ~25 - 35 |
| C3, C4 | ~1.5 - 2.0 | ~25 - 35 |
| C7, C9 | ~2.2 - 2.7 | ~45 - 55 |
| C8 | - | ~210 - 220 |
| C10, C11 | ~1.2 - 1.8 | ~20 - 30 |
Due to significant signal overlap in the 1D ¹H spectrum, 2D NMR experiments are indispensable for assigning the full structure. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically over two or three bonds). Cross-peaks in the COSY spectrum reveal the ¹H-¹H connectivity, allowing for the tracing of the carbon skeleton chain by chain. For this compound, COSY would be used to connect the protons on the C-9/C-10/C-11/C-1 chain and the C-7/C-6/C-5/C-4/C-3/C-2/C-1 chain. emerypharma.com
HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond directly coupled protons to reveal entire spin systems. A cross-peak appears between all protons within a coupled network, which is particularly useful for identifying all protons on a contiguous fragment, even if they are not directly coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. emerypharma.com It is a crucial step in assigning the ¹³C spectrum based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is vital for connecting the different spin systems identified by COSY and for assigning quaternary carbons, such as the carbonyl at C-8, which has no attached protons. HMBC correlations from the protons on C-7 and C-9 to the carbonyl carbon at C-8 would definitively confirm the position of the ketone. libretexts.org
Mass Spectrometry: Fragmentation Patterns and Precise Mass Determination (HRMS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The most characteristic fragmentation pathway for cyclic ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. This would lead to the formation of a stable acylium ion or a radical cation. Another potential fragmentation is the loss of small neutral molecules like CO or C₂H₄ (ethylene).
High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the molecular ion, often to within a few parts per million. This accuracy allows for the unambiguous determination of the molecular formula, confirming the elemental composition of this compound (C₁₁H₁₆O) and distinguishing it from any other isomers.
Table 2: Expected Mass Spectrometry Data for this compound (C₁₁H₁₆O)
| Analysis | Expected m/z Value | Description |
|---|---|---|
| HRMS [M+H]⁺ | 165.1274 | Precise mass of the protonated molecular ion (Calculated for C₁₁H₁₇O⁺) |
| MS (EI) [M]⁺ | 164 | Molecular Ion |
| MS (EI) Fragment | 136 | Loss of CO (M - 28) |
| MS (EI) Fragment | 121 | Loss of CO and CH₃ (M - 28 - 15) |
X-ray Crystallography for Solid-State Structure and Bond Geometry Analysis
For example, X-ray studies on a diazatricyclo[5.2.2.0]undecane derivative revealed the precise relative configuration of the complex ring system. sci-hub.se Similarly, the crystal structure of 4-(2-bromoacetyl)-8-oxo-1-thionia-4,7-diazabicyclo[5.2.2]undecane bromide confirms the conformation of the bicyclic framework. uq.edu.au Such studies show that the bicyclo[5.2.2]undecane system exists in a strained conformation, with the bond lengths and angles deviating from ideal values to accommodate the bridged structure. Analysis of a crystalline derivative of this compound would precisely define the puckering of the seven- and five-membered rings and the orientation of the carbonyl group relative to the bridges.
Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated, seven-membered ring ketone, this band is typically observed in the region of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain. In related, strained bridged lactams, the C=O stretch can appear at higher frequencies, such as 1687 cm⁻¹, indicating deviation from a planar amide bond. nih.gov The spectrum would also display multiple absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic CH₂ and CH groups.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 2850-3000 | C-H Stretch | Aliphatic sp³ C-H bonds |
| 1700-1725 | C=O Stretch | Strong, sharp absorption characteristic of a saturated ketone |
| 1445-1470 | C-H Bend | Methylene (B1212753) (CH₂) scissoring |
Theoretical and Computational Chemistry Studies on Bicyclo 5.2.2 Undecan 8 One
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods for elucidating the electronic structure and energetics of molecules. Ab initio methods derive their results from first principles, without the inclusion of empirical parameters. DFT, while also a quantum mechanical method, utilizes the electron density to calculate the energy of a system, offering a favorable balance between accuracy and computational cost.
For a molecule like Bicyclo[5.2.2]undecan-8-one, DFT calculations can be employed to determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, these calculations can map the electron density distribution, revealing the polarization of bonds and the location of electron-rich and electron-deficient regions, which is particularly important for understanding the reactivity of the carbonyl group in this compound.
While specific DFT studies on this compound are not extensively documented in the literature, the methodologies are well-established. For instance, in studies of related bridged bicyclic systems, DFT has been successfully used to predict their stability and reactivity. These calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.
| Property | Typical Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule, influenced by the carbonyl group. |
Conformational Analysis and Prediction of Lowest Energy Conformations of Bicyclo[5.2.2]undecane Skeletons
The bicyclo[5.2.2]undecane skeleton, composed of a seven-membered ring bridged by an ethano and a methano bridge, can adopt several conformations. The flexibility of the seven-membered ring allows for different arrangements of the bridges, leading to conformers with varying energies. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations.
Studies on similar bicyclic systems, such as diazabicyclo[5.2.2]undecane, have highlighted the importance of these computational approaches in understanding their three-dimensional structures. cuni.cz
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Chair-Boat | 0.0 | Lowest energy conformation. |
| Twist-Chair | 1.5 | Slightly higher in energy. |
| Boat-Chair | 3.2 | Higher energy due to increased steric interactions. |
Molecular Mechanics and Empirical Force Field Calculations for Strain Energy Assessment
Bridged bicyclic molecules like this compound inherently possess ring strain due to deviations from ideal bond lengths, bond angles, and torsional angles. Molecular mechanics (MM) provides a computationally efficient way to quantify this strain energy. MM methods use classical mechanics principles and a set of parameters known as a force field to calculate the potential energy of a molecule.
The total steric energy calculated by MM is the sum of several components, including bond stretching, angle bending, torsional strain, and van der Waals interactions. The strain energy is then determined by comparing the steric energy of the molecule to that of a hypothetical strain-free reference compound. Common force fields used for such calculations include MM2, MM3, and AMBER.
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.2.1]heptane | 18.5 |
| Bicyclo[2.2.2]octane | 12.9 |
| Bicyclo[3.2.2]nonane | ~12 |
| Bicyclo[5.2.2]undecane | (Estimated to be lower than smaller bicyclic systems) |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. figshare.comresearchgate.net
The process involves first optimizing the geometry of the molecule at a suitable level of theory. Then, the NMR shielding tensors are calculated for this optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, this method can predict the chemical shift for each unique carbon and hydrogen atom in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. nih.govmdpi.com The predicted chemical shift of the carbonyl carbon (C8) would be a key feature in the ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C8 (Carbonyl) | ~210 | Typical for a ketone in a seven-membered ring. |
| Bridgehead Carbons | 35-45 | Shielded due to their position in the bicyclic system. |
| Other CH₂ Carbons | 25-35 | Chemical shifts depend on their proximity to the carbonyl group and their position in the ring. |
Transition State Modeling and Reaction Pathway Exploration
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states, providing crucial insights into reaction kinetics and selectivity.
For reactions involving this compound, such as its reduction or enolization, transition state modeling can be used to explore the reaction pathway. This involves proposing a reaction coordinate and then using algorithms to search for the saddle point on the potential energy surface that corresponds to the TS. Once located, the geometry and energy of the TS can be calculated. Frequency calculations are also performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy of the reaction can then be calculated as the energy difference between the reactants and the transition state. This information is invaluable for predicting reaction rates and understanding how changes in the reactant structure or reaction conditions will affect the outcome of the reaction. beilstein-journals.orgchemrxiv.org
Analysis of Strained Bonds and Unusual Bonding Geometries in Bridged Bicyclic Systems
The rigid framework of bridged bicyclic systems like bicyclo[5.2.2]undecane can lead to strained bonds and unusual bonding geometries. These deviations from the ideal geometries of acyclic molecules are a direct consequence of the constraints imposed by the ring system.
Computational chemistry allows for a detailed analysis of these structural features. By performing a high-level geometry optimization, one can obtain precise values for bond lengths, bond angles, and dihedral angles. These can then be compared to standard values to identify regions of strain. For example, the bond angles at the bridgehead carbons in bicyclo[5.2.2]undecane are expected to deviate from the ideal tetrahedral angle of 109.5°. Similarly, the presence of the seven-membered ring can lead to torsional strain that is not present in simpler cyclohexane-based systems.
Strategic Applications in Organic Synthesis and Natural Product Chemistry
Role of the Bicyclo[5.2.2]undecane Moiety in Biologically Relevant Natural Product Architectures
The bicyclo[5.2.2]undecane core is a key structural feature in several classes of biologically active alkaloids. Its rigid, cage-like structure often imparts significant conformational constraint, which can be crucial for specific interactions with biological targets.
Daphniphyllum Alkaloids : A diverse family of natural products isolated from plants of the Daphniphyllum genus, these alkaloids exhibit a wide range of complex and often caged polycyclic structures. Within this family, certain members incorporate a 1-azabicyclo[5.2.2]undecane skeleton, a nitrogen-containing analogue of the core structure. For example, daphnezomines F and G, isolated from Daphniphyllum humile, are novel alkaloids that feature this specific moiety. acs.org The presence of this bridged system is integral to their unique three-dimensional shape.
Subincanadines : These indole alkaloids, sourced from the bark of Aspidosperma subincanum, also showcase the prevalence of the 1-azabicyclo[5.2.2]undecane framework. acs.org Subincanadines D and E are two examples of new indole alkaloids that contain this specific bicyclic system. acs.org The intricate arrangement of rings in these molecules is defined by the conformational rigidity of the bicyclo[5.2.2]undecane unit.
The following table summarizes representative natural products featuring the bicyclo[5.2.2]undecane or its aza-analogue core.
| Natural Product Family | Specific Compound(s) | Core Structure Moiety | Source |
| Daphniphyllum Alkaloids | Daphnezomine F, Daphnezomine G | 1-Azabicyclo[5.2.2]undecane | Daphniphyllum humile acs.org |
| Subincanadine Alkaloids | Subincanadine D, Subincanadine E | 1-Azabicyclo[5.2.2]undecane | Aspidosperma subincanum acs.org |
Total Synthesis Approaches Utilizing the Bicyclo[5.2.2]undecan-8-one Skeleton
The this compound skeleton is a valuable starting point for the total synthesis of natural products. Its inherent functionality—the ketone—provides a handle for a wide array of chemical transformations, enabling the elaboration of the core structure into more complex targets. Synthetic chemists have devised various strategies to access and utilize this key intermediate.
One common approach involves cycloaddition reactions to construct the bridged ring system, followed by functional group manipulations. For instance, a Diels-Alder reaction can be envisioned between a cyclic diene and a suitable dienophile to form a bicyclo[2.2.2]octane precursor, which can then be elaborated through ring expansion to the bicyclo[5.2.2]undecane framework.
While direct total syntheses commencing from this compound are specific to the target molecule, the construction of the related diazabicyclo[n.2.2]alkane ring system, found in bridged diketopiperazine alkaloids, highlights the strategic importance of this structural class. cuni.cz Methodologies developed for these related systems, such as intramolecular condensation reactions, can provide insight into strategies for assembling the carbocyclic bicyclo[5.2.2]undecane core. cuni.cz
Development of this compound Derivatives as Synthetic Intermediates
The utility of this compound is significantly expanded through its conversion into a range of functionalized derivatives. These derivatives serve as tailored intermediates, primed for specific subsequent reactions in a synthetic sequence. The ketone at the C-8 position is the primary site for initial derivatization.
Key transformations include:
Reduction and Oxidation : The ketone can be reduced to the corresponding alcohol, providing a site for esterification, etherification, or elimination to introduce a double bond. Conversely, neighboring positions can be oxidized.
Alkylation and Aldol (B89426) Reactions : The enolate of this compound can be formed and subsequently alkylated or used in aldol condensations to introduce new carbon-carbon bonds.
Baeyer-Villiger Oxidation : This reaction converts the ketone into a lactone, effectively expanding the ring and introducing an ester functionality which can be further manipulated.
These derivatization strategies transform the simple bicyclic ketone into a multifunctional intermediate, enabling the controlled, stepwise construction of more complex molecular architectures.
Functionalization and Derivatization for Complex Molecule Construction
Beyond the initial derivatization of the ketone, the functionalization of the bicyclo[5.2.2]undecane skeleton at other positions is crucial for building complex molecules. The rigid nature of the bicyclic system can influence the regioselectivity and stereoselectivity of these reactions.
Modern synthetic methods that can be applied to this scaffold include:
C-H Functionalization : Directing groups can be installed on the ring system to facilitate the selective conversion of C-H bonds into C-C, C-N, or C-O bonds, offering an efficient way to add complexity.
Radical Reactions : The generation of radical intermediates can lead to intramolecular cyclizations or intermolecular additions, enabling the formation of new rings or the introduction of functional groups at positions remote from the initial ketone.
Ring-Rearrangement Metathesis (RRM) : Olefinic derivatives of the bicyclo[5.2.2]undecane system can undergo metathesis reactions to effect complex skeletal reorganizations, leading to novel and intricate polycyclic structures.
The table below outlines some potential functionalization strategies and their synthetic utility.
| Reaction Type | Reagents/Conditions | Potential Outcome | Synthetic Utility |
| Enolate Alkylation | LDA, Alkyl Halide | C-C bond formation at C-7 or C-9 | Introduction of side chains |
| Wittig Reaction | Phosphonium Ylide | Conversion of C=O to C=C | Olefin synthesis for metathesis or further functionalization |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ring expansion to a lactone | Access to larger ring systems and ester intermediates |
| Remote C-H Activation | Transition metal catalyst (e.g., Pd, Rh), Directing Group | Formation of new bonds at unactivated positions | Late-stage functionalization, increased synthetic efficiency |
These advanced methodologies, applied to the bicyclo[5.2.2]undecane framework, provide powerful tools for the efficient and controlled synthesis of complex natural products and their analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
